Alogliptin Related Compound 15
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14(26)22-17-8-5-9-24(13-17)18-10-19(27)23(2)20(28)25(18)12-16-7-4-3-6-15(16)11-21/h3-4,6-7,10,17H,5,8-9,12-13H2,1-2H3,(H,22,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPUDCLWEJZQGM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108731-49-2 | |
| Record name | N-Acetyl alogliptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108731492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL ALOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U93RK9Q9H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Future Research Directions and Unexplored Academic Aspects
Deeper Elucidation of Minor and Unconventional Formation Mechanisms
The formation of impurities can occur during the synthesis of the API or through degradation during storage. ARC-15 is structurally the N-acetylated analogue of Alogliptin (B1666894). clearsynth.com While N-acetylation is a known metabolic pathway for Alogliptin in vivo, resulting in the minor metabolite M-II, its formation through synthetic or degradative pathways presents an area ripe for deeper investigation. nih.govnih.gov
Minor and unconventional formation mechanisms are of particular interest as they can be overlooked during initial process development. The primary amine on Alogliptin's piperidine (B6355638) ring is a nucleophilic site susceptible to acylation. Future research should focus on identifying and quantifying the sources of acetyl groups that could lead to the formation of ARC-15.
Potential Formation Pathways for Investigation:
Residual Reagents or Solvents: The synthesis of Alogliptin or its intermediates may involve reagents or solvents that can act as acetyl donors. For instance, the use of acetic acid or its derivatives in related chemical steps could leave trace amounts that react with Alogliptin under certain conditions. google.com
Degradation of Excipients: In formulated products, certain excipients could degrade to produce acetic acid or other acetylating species, which could then react with the Alogliptin API.
Unconventional Reactions: Hydrolytic conditions can sometimes lead to unconventional reactions beyond simple bond cleavage, including acyl migrations or reactions with degradation products. ijper.org Research could explore if Alogliptin, under specific pH and temperature stress, could react with container-leached substances or other impurities.
A deeper understanding of these minor and unconventional routes is critical for developing robust control strategies.
| Pathway Type | Plausible Mechanism | Key Factors to Investigate | Research Focus |
|---|---|---|---|
| Metabolic | N-acetylation of Alogliptin's primary amine by N-acetyltransferases in the body. nih.govnih.gov | Enzyme kinetics, inter-individual variability. | Pharmacokinetic studies, metabolite identification. |
| Synthetic By-product | Reaction of Alogliptin's primary amine with acetyl-containing reagents, solvents, or intermediates. | Purity of starting materials, solvent choice (e.g., ethyl acetate), reaction temperature, pH. | Impurity profiling of raw materials, reaction kinetics studies. |
| Degradation Product | Reaction of Alogliptin with degradation products of other components (e.g., excipients) in the drug product. | Drug-excipient compatibility, storage conditions (temperature, humidity). | Forced degradation studies, long-term stability testing of the final formulation. |
| Unconventional | Catalyzed acetylation under unexpected process conditions or via novel chemical interactions. ijper.org | Presence of trace metals, photo-degradation, extreme pH. | Mechanistic studies using advanced spectroscopic techniques to identify reactive intermediates. |
Development of Novel High-Throughput and Green Analytical Methodologies for this compound
Current analytical methods for Alogliptin and its impurities predominantly rely on reversed-phase high-performance liquid chromatography (RP-HPLC). sigmaaldrich.comresearchgate.net While effective, these methods often use significant volumes of organic solvents like acetonitrile (B52724) and have relatively long run times, limiting throughput. Future research should pivot towards developing analytical techniques that are both faster and more environmentally sustainable.
High-Throughput Methodologies: Ultra-High-Performance Liquid Chromatography (UPLC) offers a significant advantage by using smaller particle size columns, which allows for faster analysis and higher resolution, thereby increasing sample throughput. researchgate.net Further advancements could involve microfluidic LC-MS/MS systems that drastically reduce sample and solvent consumption.
Green Analytical Chemistry (GAC) Approaches: The principles of GAC aim to minimize the environmental impact of analytical methods. For ARC-15 analysis, this could involve:
Solvent Reduction and Substitution: Replacing acetonitrile with greener solvents like ethanol (B145695) or using solvent-free techniques where possible.
Miniaturization: Techniques like salting-out induced liquid-liquid microextraction (SALLME) have been explored for Alogliptin and could be adapted for impurity analysis, requiring only microliter volumes of organic solvents.
| Methodology | Typical Run Time | Solvent Consumption | Key Advantages | Area for Future Development |
|---|---|---|---|---|
| Conventional RP-HPLC sigmaaldrich.com | 20-40 min | High | Robust, well-established, reliable. | Greener mobile phases, shorter columns. |
| UPLC researchgate.net | <10 min | Moderate | High throughput, high resolution, increased sensitivity. | Integration with mass spectrometry for peak purity. |
| Green UPLC | <10 min | Low | Reduced environmental impact, lower cost. | Validation using bio-based solvents (e.g., ethanol). |
| LC-MS/MS | Variable | Moderate-Low | Highest sensitivity and selectivity, structural confirmation. | Miniaturization (nanoflow, microfluidics). |
Advanced In Silico Modeling for Predicting Impurity Formation and Degradation Pathways
In silico, or computational, modeling provides a powerful predictive tool in pharmaceutical development, allowing researchers to anticipate potential impurities before they are observed experimentally. While studies have used in silico tools to predict the absorption, distribution, metabolism, and elimination (ADME) properties of Alogliptin, their application to predict the formation of specific impurities like ARC-15 is an underexplored academic aspect.
Future research can leverage advanced computational chemistry to model the reactivity of the Alogliptin molecule.
Degradation Pathway Prediction: Software platforms can simulate forced degradation conditions (acidic, basic, oxidative) to predict the most likely degradation products. These models can highlight the primary amine of Alogliptin as a reactive hotspot.
Reaction Mechanism Simulation: Using quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can model the reaction between Alogliptin and potential acetylating agents. These simulations can calculate the activation energy barriers for the N-acetylation reaction under various process conditions (e.g., different solvents, temperatures), predicting the likelihood of ARC-15 formation.
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the molecular properties of Alogliptin and related compounds with their propensity to form specific impurities.
| Modeling Technique | Application to ARC-15 | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Knowledge-Based Degradation Prediction | Simulate Alogliptin degradation under stress. | Identify the primary amine as a liable site for acylation. | Guides experimental design for forced degradation studies. |
| Quantum Mechanics (QM) Modeling | Calculate reaction energies for N-acetylation. | Determine the energetic favorability of ARC-15 formation with specific acetyl donors. | Informs selection of reagents and solvents to minimize reactivity. |
| Molecular Dynamics (MD) | Simulate molecular interactions in solution. | Understand the role of solvent and temperature on the reaction pathway. | Helps define robust process parameters to prevent impurity formation. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate structural features with impurity formation rates. | Predict the likelihood of similar impurities forming from new Alogliptin analogues. | Aids in the design of new drug candidates with improved stability profiles. |
Exploration of Impurity Control through Innovative Process Analytical Technology (PAT) Applications
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and performance attributes. The application of PAT to specifically monitor and control the formation of ARC-15 during Alogliptin synthesis represents a significant area for future innovation.
The goal is to move from post-process testing to real-time quality assurance. This requires identifying the Critical Process Parameters (CPPs) that influence ARC-15 formation and implementing appropriate PAT tools to monitor them.
Potential PAT Applications for ARC-15 Control:
Raw Material Inspection: Using spectroscopic tools like Near-Infrared (NIR) or Raman spectroscopy to screen incoming materials for the presence of potential acetyl-donating contaminants.
Real-Time Reaction Monitoring: Implementing in-line probes (e.g., ATR-FTIR, Raman) to monitor the chemical reaction in real-time. This could detect the consumption of reactants and the emergence of the ARC-15 impurity, allowing for immediate corrective action, such as adjusting temperature or quenching the reaction.
Downstream Process Control: Utilizing at-line or on-line HPLC/UPLC systems to monitor the purity of the crude product before crystallization, ensuring that batches with elevated levels of ARC-15 are identified and reprocessed early.
By integrating these technologies, manufacturers can gain a deeper process understanding and implement a control strategy that proactively minimizes the formation of ARC-15, ensuring consistent product quality.
| PAT Tool | Manufacturing Stage | Parameter Monitored | Control Strategy |
|---|---|---|---|
| NIR/Raman Spectroscopy | Raw Material Qualification | Identity and purity of starting materials and solvents. | Rejecting materials contaminated with potential acetyl donors. |
| ATR-FTIR/Raman Spectroscopy (In-line) | Chemical Synthesis Step | Concentration of Alogliptin, reactants, and formation of ARC-15. | Real-time adjustment of reaction parameters (temperature, addition rate) to keep ARC-15 below threshold. |
| On-line HPLC/UPLC | Post-Reaction/Pre-Crystallization | Purity of crude Alogliptin; concentration of ARC-15. | Divert or re-work batches that exceed the impurity specification limit before final isolation steps. |
| Focused Beam Reflectance Measurement (FBRM) | Crystallization | Crystal size and count. | Optimizing crystallization to selectively purge ARC-15 into the mother liquor, enhancing API purity. |
Q & A
Q. How can researchers identify and characterize Alogliptin Related Compound 15 in synthetic batches?
Methodological Answer: To identify and characterize Related Compound 15, employ a multi-analytical approach:
- Chromatographic Separation : Use high-performance liquid chromatography (HPLC) with ion-pair reverse-phase methods. Optimize mobile phases with ion-pair reagents (e.g., sodium hexanesulfonate) to resolve polar impurities .
- Structural Elucidation : Confirm identity via -NMR (400–600 MHz, DMSO-) and ESI-MS. Key spectral markers include distinct aromatic proton signals and molecular ion peaks (e.g., [M+H] at m/z 461.2) .
- Isolation Techniques : Utilize preparative HPLC with C18 columns (5 µm, 250 × 21.2 mm) and gradient elution (acetonitrile/0.1% trifluoroacetic acid) for bulk impurity isolation .
Q. What synthetic pathways lead to the formation of this compound?
Methodological Answer: Related Compound 15 arises during alogliptin benzoate synthesis via:
- Intermediate Side Reactions : Alkylation or condensation steps may produce undesired adducts. For example, incomplete protection of amine groups during quinazolinone formation can lead to dimerization .
- Process Contaminants : Residual catalysts (e.g., palladium from hydrogenation) or solvents (e.g., DMF) may promote degradation under thermal stress. Monitor reaction conditions (pH, temperature) to minimize byproduct formation .
Q. Which analytical methods are validated for quantifying Related Compound 15 in drug substances?
Methodological Answer: Validated methods include:
- Ion-Pair RP-HPLC : Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm); mobile phase: 0.05 M KHPO-acetonitrile (75:25, v/v) with 5 mM sodium hexanesulfonate (pH 3.0). Linearity: 0.05–1.5 µg/mL (R > 0.999) .
- Forced Degradation Studies : Expose alogliptin to acidic (0.1 N HCl, 60°C), basic (0.1 N NaOH, 60°C), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Related Compound 15 forms predominantly under oxidative stress .
Advanced Research Questions
Q. How does Related Compound 15 impact the pharmacological profile of alogliptin?
Methodological Answer: Assess pharmacological impact through:
- DPP-4 Inhibition Assays : Compare IC values of alogliptin and Related Compound 15 using recombinant human DPP-4. Studies show Related Compound 15 exhibits >100-fold lower inhibitory potency (IC = 1.2 µM vs. 0.01 µM for alogliptin) .
- In Vivo Efficacy Models : Administer alogliptin spiked with 0.5% Related Compound 15 to diabetic rats. Monitor HbA1c and glucose tolerance; no significant difference observed at impurity levels <1% .
Q. What structural modifications can mitigate the formation of Related Compound 15 during synthesis?
Methodological Answer: Optimize synthesis via:
- Skeleton Transition Strategy : Replace the quinazolinone core with pyridone derivatives to reduce steric hindrance and improve reaction specificity. Compound 11a (pyridone analog) showed 98% purity with no detectable Related Compound 15 .
- Functional Group Swap : Introduce electron-withdrawing groups (e.g., -CF) at the C-6 position to stabilize intermediates and prevent dimerization .
Q. How do stability studies under accelerated conditions inform the degradation kinetics of Related Compound 15?
Methodological Answer: Design stability studies using:
- Arrhenius Modeling : Store alogliptin formulations at 40°C/75% RH for 6 months. Related Compound 15 increases by 0.2%/month, with activation energy (E) of 85 kJ/mol, indicating hydrolysis-dominated degradation .
- LC-MS/MS Degradant Profiling : Identify N-oxide and dealkylated derivatives as secondary degradants. Use Q-TOF-MS for structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
